Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methyl-
CAS No.: 105663-64-7
Cat. No.: VC17318503
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105663-64-7 |
|---|---|
| Molecular Formula | C20H24N2O3 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)-2-ethenylphenoxy]pentyl]-3-methyl-1,2-oxazole |
| Standard InChI | InChI=1S/C20H24N2O3/c1-3-16-14-17(20-21-10-12-24-20)8-9-19(16)23-11-6-4-5-7-18-13-15(2)22-25-18/h3,8-9,13-14H,1,4-7,10-12H2,2H3 |
| Standard InChI Key | RQESIYBZQITHTL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)C=C |
Introduction
Structural Characterization and Molecular Identity
Core Molecular Architecture
The compound’s molecular formula, C₂₀H₂₄N₂O₃, reflects a 340.4 g/mol molecular weight, with a pentyl chain (-C₅H₁₀-) bridging a 3-methylisoxazole ring and a substituted phenyl group . Critical structural features include:
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Isoxazole Core: A five-membered aromatic ring with oxygen and nitrogen at positions 1 and 2, respectively, and a methyl group at position 3.
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Phenyl Substituent: A para-substituted oxazoline ring (4,5-dihydro-2-oxazolyl) and an ortho-ethenyl group (-CH=CH₂) .
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Pentyl Linker: A flexible alkyl chain connecting the isoxazole and phenyl moieties, influencing conformational dynamics.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-[5-[4-(4,5-Dihydro-1,3-oxazol-2-yl)-2-ethenylphenoxy]pentyl]-3-methyl-1,2-oxazole | |
| SMILES | CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)C=C | |
| InChIKey | RQESIYBZQITHTL-UHFFFAOYSA-N |
The ethenyl group at the phenyl ring’s ortho position introduces steric effects, potentially modulating interactions with biological targets. Meanwhile, the oxazoline ring (a partially saturated oxazole) contributes to hydrogen-bonding capabilities due to its NH group .
Synthetic Methodologies and Challenges
Reported Synthesis Strategies
While explicit protocols for this compound remain undisclosed, analogous isoxazole derivatives are synthesized via:
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Multi-Step Condensation: Combining hydroxylamine derivatives with aldehydes and active methylene compounds under solvothermal conditions .
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Oxazoline Ring Formation: Cyclization of β-hydroxyamides using dehydrating agents, followed by coupling to the isoxazole-pentyl intermediate.
Table 2: Comparative Synthesis Approaches for Isoxazole Derivatives
For the target compound, a plausible route involves:
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Knoevenagel Condensation: To form the ethenyl-phenyl intermediate.
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Oxazoline Cyclization: Using hydroxylamine hydrochloride under elevated temperatures .
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Etherification: Coupling the pentyl-isoxazole moiety via nucleophilic substitution.
Challenges include regioselectivity in oxazoline formation and purification of the hydrophobic final product .
Physicochemical and Spectroscopic Properties
Spectral Data and Analysis
Although experimental spectra for this compound are unavailable, analogous isoxazoles exhibit:
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IR Absorption: Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1605 cm⁻¹ (C=N) .
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¹H NMR: Signals for the ethenyl group (δ 5.2–6.8 ppm) and oxazoline NH (δ 3.0 ppm) .
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¹³C NMR: Resonances for the isoxazole C-3 (δ 98–105 ppm) and oxazoline C-2 (δ 165 ppm) .
The pentyl linker’s protons are expected to appear as a multiplet at δ 1.2–1.8 ppm, while the methyl group on the isoxazole ring resonates as a singlet near δ 2.3 ppm .
Hypothesized Biological Activities and Applications
Mechanistic Insights from Structural Analogues
Isoxazole derivatives are renowned for:
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Antimicrobial Activity: Disrupting bacterial cell wall synthesis via penicillin-binding protein inhibition .
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Anti-Inflammatory Effects: COX-2 enzyme inhibition, reducing prostaglandin synthesis.
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Anticancer Potential: Inducing apoptosis through kinase pathway modulation.
The ethenyl group may enhance membrane permeability, while the oxazoline moiety could chelate metal ions in enzymatic active sites .
| Target | Mechanism | Structural Basis |
|---|---|---|
| Bacterial Topoisomerase | DNA gyrase inhibition | Oxazoline-metal ion interaction |
| Cyclooxygenase-2 (COX-2) | Competitive inhibition of arachidonate | Hydrophobic pentyl linker binding |
Future Research Directions
Priority Areas for Investigation
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Synthesis Optimization: Testing DES-mediated protocols to improve yield and sustainability .
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In Vitro Screening: Evaluating antimicrobial efficacy against ESKAPE pathogens and cytotoxicity in cancer cell lines.
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Computational Modeling: Docking studies to predict interactions with COX-2 and topoisomerase IV.
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